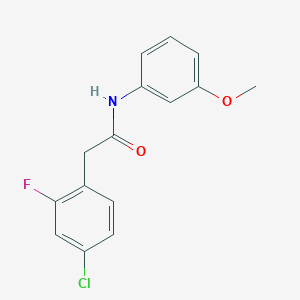![molecular formula C21H20ClN3O2 B5363037 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B5363037.png)
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide, also known as CP-31398, is a small molecule that has been studied extensively for its potential as a cancer therapeutic agent. This compound has been shown to have a variety of effects on cancer cells, including inducing cell cycle arrest, inhibiting cell proliferation, and promoting apoptosis.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been studied extensively for its potential as a cancer therapeutic agent. It has been shown to have a variety of effects on cancer cells, including inducing cell cycle arrest, inhibiting cell proliferation, and promoting apoptosis. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide has been shown to act as a p53 stabilizer, which is a tumor suppressor protein that is mutated in many types of cancer. By stabilizing p53, this compound promotes cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis. In neuronal cells, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and increasing neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide is that it has been extensively studied for its potential as a cancer therapeutic agent, making it a well-characterized compound for use in lab experiments. However, one limitation of this compound is that it has limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide. One area of research is to further investigate its potential as a cancer therapeutic agent, particularly in combination with other cancer treatments. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer cells and neuronal cells.
Synthesemethoden
The synthesis of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide involves the reaction of mesityl chloride with 3-(3-chlorophenyl)-1,2,4-triazin-5(2H)-one in the presence of sodium hydride. The resulting product is then reacted with N,N-dimethylacetamide dimethyl acetal to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-9-14(2)21(15(3)10-13)23-19(26)12-25-20(27)8-7-18(24-25)16-5-4-6-17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEFUJKHKDEZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5362957.png)
![1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5362970.png)
![[(6-acetyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B5362978.png)

![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5362994.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5362998.png)
![3-(benzylthio)-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5363007.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363013.png)
![8-(1,3-benzothiazol-2-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5363017.png)

![3-(2,4-dichlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5363030.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5363039.png)
![N-(4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5363044.png)
